![molecular formula C12H20N2 B1524925 (4-Aminobutan-2-yl)(benzyl)methylamine CAS No. 1082818-41-4](/img/structure/B1524925.png)
(4-Aminobutan-2-yl)(benzyl)methylamine
Overview
Description
“(4-Aminobutan-2-yl)(benzyl)methylamine” is a chemical compound with the CAS Number: 1082818-41-4 . It has a molecular weight of 192.3 and its IUPAC name is N3-benzyl-N~3~-methyl-1,3-butanediamine .
Molecular Structure Analysis
The InChI code for “(4-Aminobutan-2-yl)(benzyl)methylamine” is 1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.Physical And Chemical Properties Analysis
“(4-Aminobutan-2-yl)(benzyl)methylamine” is a liquid at room temperature .Scientific Research Applications
Toward Nitroxide-Mediated Photopolymerization
A study by Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group, which under UV irradiation generates alkyl and nitroxide radicals. This compound shows promise in nitroxide-mediated photopolymerization (NMP2), offering a new approach to controlled polymerization processes (Guillaneuf et al., 2010).
Aminolysis in Cyclopentano-Phosphatidylethanolamines Synthesis
Pajouhesh and Hancock (1984) explored the use of N-benzyl-N-methylamine in the amination of bromoethylester of cyclopentano-phosphatidic acid. This method demonstrates a successful synthesis approach, highlighting the compound's potential in creating specific phospholipid molecules (Pajouhesh & Hancock, 1984).
Cancer Therapy and Imaging
Martin et al. (2001) investigated N-benzyl derivatives of polyamines as vectors for boron and fluorine for applications in cancer therapy (boron neutron capture therapy, BNCT) and tumor imaging via positron emission tomography (PET). This research highlights the compound's utility in medical diagnostics and therapeutic interventions (Martin et al., 2001).
Antiamnestic Activity of Derivatives
A study focused on the antiamnestic activity of new derivatives of 4-aminobutanoic acid, highlighting the potential of certain compounds, including modifications with benzyl and methyl radicals, for enhancing cognitive functions or treating memory impairment (Міщенко et al., 2021).
NMDA Receptor Antagonists
Research on benzyl-polyamines demonstrated their effectiveness as potent N-methyl-D-aspartate (NMDA) receptor antagonists, indicating potential applications in neurological research and therapeutic interventions for conditions mediated by NMDA receptor activity (Igarashi et al., 1997).
Safety and Hazards
“(4-Aminobutan-2-yl)(benzyl)methylamine” is classified as dangerous according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms . It is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-N-benzyl-3-N-methylbutane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDNYWBJWULGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobutan-2-yl)(benzyl)methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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